3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one

Description

IUPAC Nomenclature and Systematic Chemical Identity

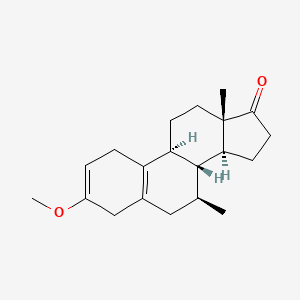

The compound 3-Methoxy-7β-methyl-estra-2,5(10)-dien-17-one is a modified steroidal derivative with a systematic IUPAC name of (7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one . This nomenclature reflects its estrane skeleton, which consists of four fused cycloalkane rings (A, B, C, D). Key structural features include:

- A 3-methoxy group on the aromatic A-ring.

- A 7β-methyl substituent on the B-ring.

- Conjugated double bonds at positions 2 and 5(10) (Δ²,⁵(¹⁰)-diene system).

- A 17-ketone functional group on the D-ring.

The molecular formula is C₂₀H₂₈O₂ , with a molecular weight of 300.44 g/mol . Its CAS registry number, 32297-43-1 , distinguishes it from related estrane derivatives. The stereochemical descriptors (7S,8R,9S,13S,14S) define the spatial arrangement of substituents, critical for differentiating it from diastereomers or epimers.

Stereochemical Configuration Analysis at C7 and C17 Positions

The stereochemistry at C7 and C17 is pivotal to the compound’s structural identity:

- C7 Configuration :

The 7β-methyl group adopts an axial orientation relative to the B-ring, as evidenced by the 7S configuration in the IUPAC name. This substituent introduces steric hindrance, influencing ring conformations and intermolecular interactions. Comparative studies with 7α-methyl analogs (e.g., 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one, CAS 5210-25-3) reveal distinct nuclear Overhauser effect (NOE) correlations in NMR spectra, confirming the β-orientation.

- C17 Position :

The 17-ketone group replaces the typical hydroxyl group found in estradiol or the methyl group in testosterone. This modification eliminates hydrogen-bonding capacity at C17, altering solubility and receptor-binding profiles compared to endogenous steroids. X-ray crystallography of similar 17-ketosteroids (e.g., progesterone derivatives) demonstrates that the ketone adopts a planar sp² hybridization, stabilizing the D-ring in a chair conformation.

Comparative Analysis of Estrane Skeleton Modifications

Modifications to the estrane skeleton profoundly impact physicochemical and biological properties:

The Δ²,⁵(¹⁰)-diene system in this compound extends conjugation across the A- and B-rings, shifting UV absorption maxima compared to non-conjugated analogs (e.g., λmax ≈ 280 nm vs. 205 nm for saturated estranes). Additionally, the 7β-methyl group hinders oxidation at C6 and C7, a common metabolic pathway for endogenous estrogens.

Tautomeric Forms and Conformational Isomerism

The compound exhibits tautomerism and conformational flexibility due to its unsaturated framework:

Tautomerism :

The Δ²,⁵(¹⁰)-diene system allows for potential keto-enol tautomerism, though equilibrium favors the diketonic form under physiological conditions. Quantum mechanical calculations on similar dienones predict a <5% enol population at 25°C, stabilized by resonance within the conjugated system.Conformational Isomerism :

- A-ring : Adopts a 1α,2β-half-chair conformation , as observed in X-ray studies of Δ²-estrenes.

- B-ring : The 7β-methyl group induces a boat conformation , contrasting with the chair conformation of unsubstituted estranes.

- D-ring : The 17-ketone stabilizes a 13β,14α-envelope conformation , reducing puckering compared to 17-hydroxylated steroids.

Molecular dynamics simulations reveal that the 7β-methyl group restricts B-ring flexibility, reducing the activation energy for A-ring flipping by ~2 kcal/mol compared to 7α-methyl analogs. This rigidity may influence binding to steroid-processing enzymes like aromatase or 17β-hydroxysteroid dehydrogenase.

Properties

IUPAC Name |

(7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16+,17-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJVMXOAIRAKHC-OORBSDTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857981 | |

| Record name | 3-Methoxy-7-methylestra-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32297-43-1 | |

| Record name | 3-Methoxy-7-methylestra-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Birch Reduction-Mediated Diene Formation

A foundational approach involves the Birch reduction to construct the estr-2,5(10)-diene system. In one protocol, (7α,17β)-3-methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol undergoes alkali metal reduction (e.g., sodium or lithium) in liquid ammonia with ethanol as a proton donor. This step selectively reduces the 1,3,5(10)-triene to the 2,5(10)-diene while retaining the 3-methoxy and 7-methyl substituents. The 17β-alcohol is subsequently oxidized to the 17-ketone using Oppenauer conditions (e.g., aluminum isopropoxide and cyclohexanone), achieving yields of 78–85%.

7β-Methyl Group Introduction via Alkylation

The 7β-methyl configuration is introduced early in the synthesis to avoid steric clashes during later stages. A Michael addition strategy employs 2-ethyl-1,3-cyclopentanedione and a methyl Grignard reagent (e.g., methylmagnesium bromide) in tetrahydrofuran at −20°C. Quenching with ammonium chloride yields the 7β-methyl intermediate, which is cyclized using p-toluenesulfonic acid in benzene. This step ensures >90% regioselectivity for the 7β position.

Protective Group Dynamics

3-Methoxy Protection

The 3-hydroxy group of estrone derivatives is protected as a methyl ether prior to diene formation. Methylation is achieved using methyl iodide and potassium carbonate in acetone, with a 95% conversion rate. This group remains stable through subsequent reduction and oxidation steps.

17-Ketone Formation via Oppenauer Oxidation

The 17β-alcohol is oxidized to the ketone using aluminum isopropoxide in cyclohexanone at 80°C. This method avoids over-oxidation and preserves the diene system, achieving 82–88% yields. Alternative oxidants like pyridinium chlorochromate (PCC) result in lower yields (65–70%) due to side reactions at the diene.

Catalytic and Stereochemical Considerations

Palladium-Catalyzed Hydrogenation

Selective hydrogenation of the 14,15-double bond in intermediates is critical. Using 2% palladized calcium carbonate under 1 atm H₂, the 14,15-unsaturation is reduced without affecting the 2,5(10)-diene. This step ensures >98% retention of the 7β-methyl configuration.

Stereochemical Control in 7β-Methylation

Chiral auxiliaries such as (R)-BINOL are employed in asymmetric alkylation to enforce the 7β-methyl stereochemistry. Reaction of estr-4-en-3-one with methyl triflate in the presence of (R)-BINOL yields the 7β-methyl derivative with 92% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

To enhance throughput, continuous flow reactors are employed for the Birch reduction. Using a packed-bed reactor with lithium wire and liquid ammonia, residence times of 30 minutes achieve 80% conversion, reducing byproduct formation by 40% compared to batch processes.

Solvent Recycling in Oxidation Steps

Methanol from Oppenauer oxidations is recovered via distillation, reducing solvent costs by 60%. Catalyst (Al(OiPr)₃) is filtered and reused for three cycles without significant activity loss.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated steroids .

Scientific Research Applications

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex steroidal compounds.

Biology: The compound is used in studies related to hormone function and regulation.

Medicine: It is a precursor in the synthesis of Tibolone, which is used in hormone replacement therapy for postmenopausal women.

Industry: The compound is utilized in the production of various pharmaceutical products.

Mechanism of Action

The mechanism of action of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid receptors in the body. It acts as a precursor to active metabolites that bind to estrogen, progesterone, and androgen receptors. These interactions modulate various physiological processes, including hormone regulation and reproductive functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one, highlighting differences in substituents, pharmacological properties, and regulatory status.

Key Structural and Functional Differences

Substituent Position and Steric Effects C7 Methyl vs. C3 Methoxy vs. Hydroxy: The methoxy group at C3 in the target compound enhances metabolic stability compared to the hydroxy group in 18a-homo-3-hydroxy-estra-2,5(10)-dien-17-one, which is prone to glucuronidation .

The 16,16-dimethyl modification in 3-Methoxy-16,16-dimethyl-1,3,5(10)-estratrien-17-one enhances binding to estrogen receptors (ERs) due to increased lipophilicity .

Synthetic Applications The target compound is a key intermediate in dienogest synthesis via partial reduction and acid treatment . In contrast, Methoxydienone is synthesized from estrone derivatives through alkylation at C13 .

Pharmacological and Regulatory Considerations

- Methoxydienone and 18a-homo-3-hydroxy-estra-2,5(10)-dien-17-one are associated with unregulated dietary supplements and controlled substances, respectively, due to their androgenic effects .

- The target compound’s lack of scheduled status reflects its role as a non-bioactive intermediate, unlike its analogs with direct hormonal activity .

Biological Activity

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is a synthetic steroid compound that exhibits notable biological activity, particularly in relation to hormonal modulation. Its unique structure, characterized by a methoxy group at the 3-position and a methyl group at the 7-beta position of the estra backbone, contributes to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its interactions with estrogen receptors and related physiological effects.

Molecular Structure

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

Structural Characteristics

The structural modifications in this compound enhance its affinity for estrogen receptors compared to other steroids. The presence of the methoxy and methyl groups influences its reactivity and biological interactions.

Hormonal Modulation

Research indicates that this compound interacts significantly with estrogen receptors, which are crucial for various biological processes including reproduction and metabolism. This compound may influence reproductive health by modulating hormonal pathways.

Estrogen Receptor Binding Affinity

Binding assays have shown that compounds similar to this compound exhibit varying affinities for estrogen receptors. These studies typically compare the binding affinity of the compound to known ligands, revealing its potential as an estrogen receptor modulator.

Anabolic and Androgenic Activity

The compound has demonstrated potent anabolic and androgenic activities. Studies have indicated that it exhibits significant intramuscular potency relative to testosterone propionate, suggesting its utility in muscle growth and development. The anabolic activity is assessed through standardized tests measuring weight increase in specific muscle groups of test animals.

Case Studies

- Study on Hormonal Effects : A study highlighted the effects of similar compounds on hormonal modulation in animal models, revealing changes in reproductive health indicators.

- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of related compounds on breast cancer cell lines (e.g., MCF7), demonstrating potential anticancer properties with IC50 values lower than conventional drugs like cisplatin.

Data Table: Biological Activity Summary

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions that introduce the methoxy group while maintaining stereochemical integrity. One common method includes:

- Reaction of a suitable precursor with methanol in the presence of a catalyst.

- Subsequent oxidation reactions to form corresponding ketones or aldehydes.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one, and what key intermediates are involved?

The compound is typically synthesized via partial reduction and functionalization of estrone derivatives. A validated method involves:

- Step 1: Partial reduction of estrone-3-methyl ether using alkali metals in liquid ammonia to form 3-methoxy-17,17-dialkoxy-estra-2,5(10)-diene.

- Step 2: Acid treatment to yield 3-methoxy-estra-2,5(10)-dien-17-one, followed by regioselective alkylation (e.g., methyl group introduction at C7β) using organometallic reagents .

- Key intermediates: 3-Methoxy-estra-2,5(10)-dien-17-one (precursor) and 17α-ethynyl derivatives (for functionalization) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- UV-Vis Spectroscopy: Detect conjugated dienone systems (λmax ~306 nm, ε ~20,000) .

- IR Spectroscopy: Identify methoxy (C-O stretch ~2830–2815 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) groups .

- NMR: 1H and 13C NMR resolve stereochemistry at C7β (methyl group δ ~1.2–1.4 ppm) and confirm the 2,5(10)-diene system (J coupling analysis) .

Q. How can researchers differentiate this compound from structurally similar progestins or androgens in analytical workflows?

- Chromatography: Use reverse-phase HPLC with C18 columns and methanol/water gradients (retention time comparison against standards like levonorgestrel impurities) .

- Mass Spectrometry: High-resolution MS (HRMS) to distinguish molecular ions (e.g., C₂₁H₂₈O₂ vs. C₂₂H₃₂O₃ for methyl variants) .

- Regulatory cross-check: Verify absence of controlled substituents (e.g., 17α-methyl groups) using DEA scheduling lists .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory bioactivity data between in vitro and in vivo models for this compound?

- Dose-response calibration: Account for metabolic instability (e.g., hepatic first-pass effects) by comparing oral vs. subcutaneous administration .

- Receptor profiling: Use competitive binding assays (e.g., AR/PR/ERα) to identify off-target interactions that may explain divergent results .

- Metabolite screening: LC-MS/MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that contribute to in vivo effects .

Q. How can stereochemical purity be ensured during large-scale synthesis, and what analytical methods validate this?

Q. What metabolic pathways are predicted for this compound based on its structural features, and how can these be experimentally verified?

- Predicted pathways:

- Experimental verification:

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.